molecular formula C15H11Cl3FNO2 B5779965 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide

Cat. No.: B5779965
M. Wt: 362.6 g/mol
InChI Key: JQLFWCYEFYIPHS-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide is an organic compound that features a complex structure with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the nucleophilic substitution of 3-chloro-4-fluoroaniline with a suitable phenol derivative under basic conditions to form the phenoxy intermediate.

    Acylation: The phenoxy intermediate is then acylated using 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Electrophilic substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide: shares similarities with other halogenated acetamides and phenoxy compounds.

    This compound: is unique due to its specific halogen substitutions and the presence of both phenoxy and acetamide functional groups.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3FNO2/c16-10-2-1-9(12(17)5-10)7-20-15(21)8-22-11-3-4-14(19)13(18)6-11/h1-6H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLFWCYEFYIPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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